molecular formula C10H7F2N B11720503 2-(3,5-Difluorophenyl)-1H-pyrrole

2-(3,5-Difluorophenyl)-1H-pyrrole

Cat. No.: B11720503
M. Wt: 179.17 g/mol
InChI Key: VBPCFGRIOWCUFP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . This method is straightforward and provides good yields.

Industrial Production Methods

Industrial production of 2-(3,5-Difluorophenyl)pyrrole typically involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow reactors can further enhance the production efficiency by reducing reaction times and improving product purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrrole oxides, pyrrolidine derivatives, and various substituted pyrroles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(3,5-Difluorophenyl)pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)pyrrole involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to specific enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyrrole ring and the 3,5-difluorophenyl group in 2-(3,5-Difluorophenyl)pyrrole provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C10H7F2N

Molecular Weight

179.17 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-1H-pyrrole

InChI

InChI=1S/C10H7F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,13H

InChI Key

VBPCFGRIOWCUFP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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